1-(Difluoromethoxy)-3-fluorobenzene
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Overview
Description
1-(Difluoromethoxy)-3-fluorobenzene is an organic compound characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)-3-fluorobenzene typically involves the introduction of the difluoromethoxy group onto a fluorobenzene substrate. One common method is the reaction of 3-fluorophenol with difluoromethyl ether in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the difluoromethoxy group can yield methoxy or hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Amino or thiol-substituted benzene derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Methoxy or hydroxyl-substituted benzene derivatives.
Scientific Research Applications
1-(Difluoromethoxy)-3-fluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethoxy)-4-fluorobenzene
- 1-(Difluoromethoxy)-2-fluorobenzene
- 1-(Difluoromethoxy)-3-chlorobenzene
Uniqueness
1-(Difluoromethoxy)-3-fluorobenzene is unique due to the specific positioning of the difluoromethoxy and fluorine groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and physicochemical properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
1-(difluoromethoxy)-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWMIFLESYALQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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